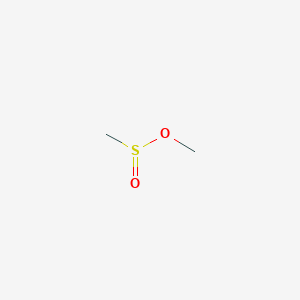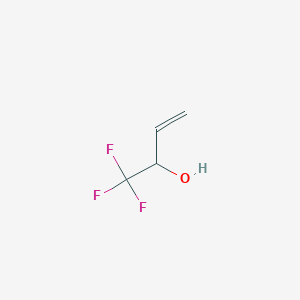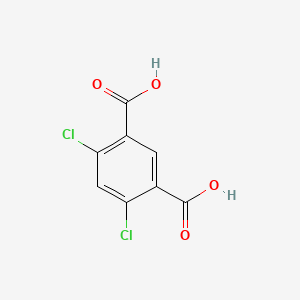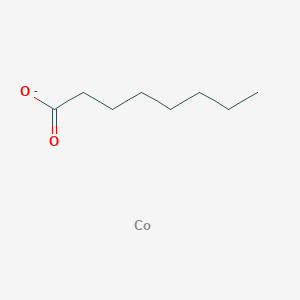
Cobalt octanoate
Übersicht
Beschreibung
Cobalt octanoate, also known as cobalt(2+) dioctanoate, is a compound with the molecular formula C16H30CoO4 . It has an average mass of 345.340 Da and a mono-isotopic mass of 345.147614 Da . It is a cobalt source that is soluble in organic solvents and is commonly used in various catalysts and catalytic reagents for organic synthesis .
Synthesis Analysis
Cobalt octanoate can be synthesized from nitric acid or sulfuric acid solutions using octanoic acid . In a study, nanoparticles of undoped and copper-doped cobalt ferrite were synthesized by pyrolysis of the corresponding hetero metal octanoate precursors obtained via coprecipitation using the octanoate ligand as a precipitating agent .Molecular Structure Analysis
The molecular structure of cobalt octanoate is complex, with cobalt ions interacting with octanoate ions . In a study, the formation of a copper-cobalt-iron hydroxooctanoate was reported, represented by the formula [Co1−xCuxFe2(C8H15O2)6(OH)2·2H2O] .Chemical Reactions Analysis
Cobalt octanoate can undergo various chemical reactions. For instance, it can react with sodium hydroxide to form a basic salt . It can also form complex ions with ammonium thiocyanate .Physical And Chemical Properties Analysis
Cobalt octanoate is a purple liquid with a density of 1.01 g/cm^3 . It has a molecular weight of 345.42 g/mol . It is used as a catalyst in the production of polyester and also in the production of coatings and paints .Wissenschaftliche Forschungsanwendungen
1. Magnetic Properties and Biomedical Applications
- Structural Characterization and Magnetic Properties : Cobalt octanoate is used in the synthesis of undoped and copper-doped cobalt ferrite nanoparticles, exhibiting ferromagnetic properties suitable for biomedical applications and microwave devices (Tedjieukeng et al., 2018).
2. Catalytic Activity Enhancement
- Deperoxidation Activity Enhancement : Cobalt octanoate, when combined with octanoic acid, enhances the deperoxidation activity of cobalt(II)acetylacetonate, used in industrial oxidation processes (Spier & Hermans, 2013).
3. Optical Properties in Liquid Crystal Systems
- Optical Properties of Glasses : In binary liquid crystalline systems based on cobalt octanoate, several coordination forms of Co(II) ions coexist, contributing to unique optical properties useful in photonics and materials science (Mirnaya et al., 2015).
4. Electrocatalysis and Energy Applications
- Electrocatalytic Properties for Oxygen Reduction : Cobalt octanoate-based complexes, like hexadecafluoro- and octacyano phthalocyanines, serve as electrocatalysts for oxygen reduction, relevant in fuel cell technologies (Ouyang et al., 1991).
5. Diverse Biological and Medical Applications
- Applications in Biology and Medicine : Cobalt coordination complexes, including those with octanoate, show promise in various biological and medical applications, especially in imaging and therapy (Renfrew et al., 2017).
6. Electroplating and Material Sciences
- Cobalt Cyanoaurate for Electroplating : Cobalt cyanoaurate, involving cobalt octanoate, is utilized in cobalt-hardened gold electroplating processes, relevant in material science (Abrahams et al., 1982).
7. Water Oxidation Catalysis
- Water Oxidation Activity : Spinel Co3O4, involving cobalt octanoate, shows significant activity in water oxidation, crucial for sustainable energy applications (Wang et al., 2016).
8. CO2 and Epoxide Coupling Catalysis
- Polycarbonate and Cyclic Carbonate Synthesis : Cobalt catalysts, including cobalt octanoate, are effective in coupling CO2 and epoxides to produce polycarbonates and cyclic carbonates, important in green chemistry (Lu & Darensbourg, 2012).
9. Nonlinear Optical Properties
- Enhanced Optical Nonlinearity : Cobalt octanoate composites with noble metal nanoparticles exhibit enhanced nonlinear optical properties, useful in photonics and laser technology (Mirnaya et al., 2016).
10. Electromagnetic Performance Enhancement
- Electromagnetic Properties in Stealth Technology : Cobalt, including cobalt octanoate formulations, is used to enhance the electromagnetic properties of materials, particularly in absorbing stealth technology (Pan et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Cobalt octanoate has been used in the synthesis of cobalt ferrite nanoparticles, which have potential applications in biomedicine and microwave devices . It has also been used in the study of optical nonlinearity of glassy composites . Future research may focus on further exploring these applications and developing new synthesis methods and catalyst systems .
Eigenschaften
IUPAC Name |
cobalt;octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Co/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRCPFFFTCYQMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CoO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt octanoate | |
CAS RN |
6700-85-2 | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



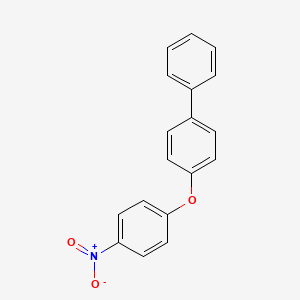
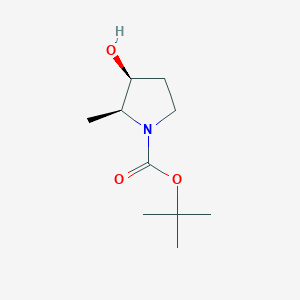

![2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3055721.png)
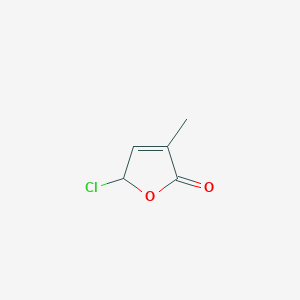
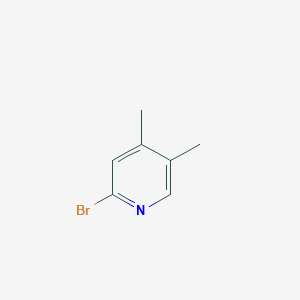
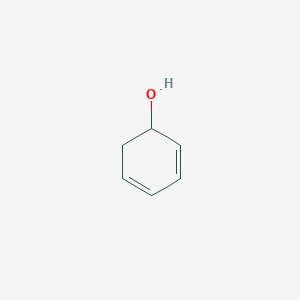
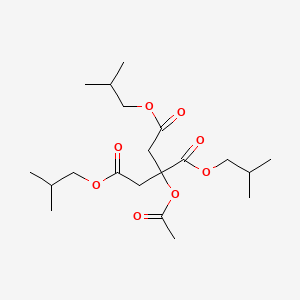
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B3055731.png)
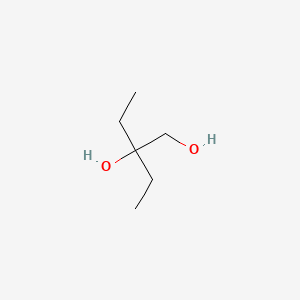
![2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3055734.png)
